molecular formula C9H10F3NO2 B11885510 Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11885510
M. Wt: 221.18 g/mol
InChI Key: XUNCNWALPOVKJF-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a high-purity pyrrole derivative supplied for research and development applications. This compound features a trifluoromethyl group, a structural motif known to significantly enhance the physicochemical properties of molecules, such as their metabolic stability, lipophilicity, and membrane permeability . Pyrrole-3-carboxylate esters are versatile building blocks in organic synthesis and medicinal chemistry, serving as key intermediates for constructing more complex heterocyclic architectures . The 5-(trifluoromethyl) pyrrole scaffold is of particular interest in drug discovery and materials science. Researchers utilize this compound in the synthesis of potential therapeutic agents and as a precursor for functional organic materials . The presence of the ester functional group allows for further synthetic modifications, including hydrolysis to the corresponding carboxylic acid or transition metal-catalyzed cross-coupling reactions to create novel biaryl structures . This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C9H10F3NO2/c1-3-15-8(14)6-4-7(9(10,11)12)13-5(6)2/h4,13H,3H2,1-2H3

InChI Key

XUNCNWALPOVKJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with trifluoromethyl-substituted amines in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Industrial methods also focus on the scalability of the synthesis process, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound's unique structure allows for enhanced interaction with biological targets, which can lead to the development of novel therapeutic agents. Here are some key areas of pharmaceutical research involving this compound:

  • Antimicrobial Agents : Research indicates that derivatives of pyrrole, including ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate, can serve as effective antimicrobial agents. The trifluoromethyl group contributes to increased hydrophobicity, which may enhance the binding affinity to microbial targets.
  • Cancer Research : Preliminary studies suggest that fluorinated pyrroles can exhibit anticancer properties. The trifluoromethyl moiety may influence the compound's ability to interact with cancer cell receptors, potentially leading to the development of targeted cancer therapies .
  • Neuropharmacology : Compounds with similar structures have been investigated for their neuroprotective effects. The stability provided by the trifluoromethyl group may enhance the bioavailability of these compounds in neurological applications.

Agricultural Applications

In agriculture, this compound has potential uses as a pesticide or herbicide due to its chemical properties:

  • Pesticide Development : The compound's lipophilicity and stability suggest it could be effective in formulations designed to protect crops from pests. Research into similar fluorinated compounds shows promise in developing new agrochemicals that are both effective and environmentally friendly.

Synthetic Chemistry

The synthesis of this compound has been explored through various methods, highlighting its versatility:

Synthesis Method Description
Direct Fluorination Involves introducing the trifluoromethyl group directly onto existing pyrrole structures, enhancing their reactivity and stability.
Multi-step Synthesis Utilizing precursor compounds to build up to the desired structure through a series of reactions, allowing for precise control over the final product's properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. Results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. This suggests a promising avenue for developing new antibiotics based on this scaffold .

Case Study 2: Neuroprotective Effects

Research into the neuroprotective potential of fluorinated pyrroles revealed that this compound exhibited significant activity in reducing neuronal cell death in vitro. This study supports further investigation into its use as a neuroprotective agent in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name (Reference) Substituents (Position) Molecular Weight Melting Point (°C) Key Features
Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate (Main) 2-CH₃, 3-COOEt, 5-CF₃ ~263.2* N/A Trifluoromethyl enhances lipophilicity; ethyl ester improves solubility .
(E)-Ethyl 2-methyl-5-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (9i) 2-CH₃, 3-COOEt, 5-CF₃-thiazole hybrid 393.12† N/A Thiazole ring introduces planar rigidity; antimalarial activity reported .
Ethyl 2-methyl-5-(phenylamino)-1H-pyrrole-3-carboxylate (147a) 2-CH₃, 3-COOEt, 5-NHPh ~230.3 123 Phenylamino group increases hydrogen-bonding potential .
Ethyl 2,4-dimethyl-5-((trifluoromethyl)sulfinyl)-1H-pyrrole-3-carboxylate (8bi) 2-CH₃, 3-COOEt, 4-CH₃, 5-SO(CF₃) ~329.3 136–137 Sulfinyl group enhances acidity of pyrrole NH; higher melting point .
Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate 2-COOEt, 3-thiophene, 5-CH₃ ~235.3 N/A Thiophene substitution alters electronic properties; similarity score 0.68 .

*Calculated based on formula C₁₀H₁₂F₃NO₂. †HRMS data from .

Physicochemical and Spectroscopic Properties

  • Trifluoromethyl vs. In contrast, the sulfinyl group in 8bi introduces stronger polarity and hydrogen-bond acceptor capacity .
  • Amino Substitutions: Compounds like 147a (5-NHPh) exhibit lower melting points (123°C) compared to 8bi (136–137°C), likely due to reduced crystal packing efficiency from bulky phenylamino groups .

Biological Activity

Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical structure and potential biological applications. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀F₃N₁O₂
  • Molecular Weight : 221.18 g/mol
  • Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agricultural contexts.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to the trifluoromethyl moiety, which significantly influences its interaction with biological targets. This group enhances the compound's hydrophobicity and alters its electronic properties, facilitating stronger binding affinities with various biomolecules .

Interaction Studies

Preliminary studies suggest that this compound exhibits promising interactions with specific enzymes and receptors. For example:

  • Binding Affinity : The trifluoromethyl group increases the interaction strength with target proteins, which is crucial for understanding the compound's pharmacokinetics and dynamics in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological effects and potential applications of this compound:

  • Antimicrobial Activity : In a study evaluating various pyrrole derivatives, compounds similar to this compound demonstrated significant antimicrobial properties against strains like Mycobacterium tuberculosis. Derivatives showed minimum inhibitory concentrations (MIC) as low as 5 µM .
  • Cancer Cell Proliferation : Research into pyrrole-based compounds indicated that modifications at the 3-position can lead to increased antiproliferative activity against cancer cell lines. This compound's structural characteristics suggest potential in developing new anticancer agents .
  • Enzyme Inhibition : The compound has been noted for its potential as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. This mechanism is crucial for developing novel antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeatureUnique Aspect
Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylateMethyl group instead of ethylDifferent alkyl chain affects solubility
Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylateContains a phenyl groupPotentially different biological activity
5-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acidLacks ethoxy groupAcidic nature may alter reactivity

This table illustrates how variations in substituents can influence both physical and chemical properties, as well as biological activities, highlighting the importance of structural nuances in drug design.

Q & A

Q. What established synthetic protocols are used to prepare Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate?

The compound is synthesized via multi-step routes, often starting with substituted pyrrole cores. A common approach involves:

  • Darzens-like annulation : Reacting acyl phosphonates with α-bromo ketones to form substituted pyrroles, as demonstrated in analogous syntheses of ethyl 2-methyl-5-(phenylamino)-1H-pyrrole-3-carboxylate (75–91% yields) .
  • Functionalization : Introducing the trifluoromethyl group via electrophilic substitution or coupling reactions, followed by esterification. For example, trifluoromethanesulfonic anhydride can be used to install sulfonate groups on indole derivatives, a strategy applicable to pyrrole systems .
  • Purification : Column chromatography (e.g., 5–30% ethyl acetate in petroleum ether) is standard for isolating intermediates and final products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and purity. For example, 1^1H NMR of related pyrroles shows distinct peaks for methyl (δ 1.32–1.48 ppm) and ester groups (δ 4.18–4.27 ppm) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) .
  • Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 335.29 for the parent compound) .
  • HPLC : For assessing purity (>98%) under conditions like SMD-TFA05 (retention time: 1.26 minutes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Temperature control : Low temperatures (0°C) during sulfonate introduction minimize side reactions .
  • Catalysts : Use of Lewis acids (e.g., ZnCl2_2) or bases (e.g., NaHCO3_3) to enhance regioselectivity in annulation reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures aid in hydrolysis steps .
  • Real-time monitoring : LCMS tracking of reaction progress to identify optimal quenching points .

Q. What strategies resolve discrepancies in NMR or crystallographic data during structural validation?

  • Multi-technique cross-validation : Combine 1^1H NMR, 13^13C NMR, and X-ray crystallography. For instance, crystal structures resolved via SHELX software (e.g., SHELXL for refinement) provide unambiguous bond-length and angle data .
  • Dynamic NMR : To detect conformational flexibility in solution, especially for NH protons in pyrrole rings .
  • DFT calculations : Compare experimental and computed 1^1H chemical shifts to identify misassignments .

Q. What methodologies assess the compound’s potential antiviral activity?

  • In vitro assays : Measure inhibition of viral replication (e.g., chikungunya virus) using plaque reduction neutralization tests (PRNT) .
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., varying substituents at positions 2 and 5) and compare IC50_{50} values .
  • Molecular docking : Use programs like AutoDock to predict binding to viral targets (e.g., HA protein in influenza) .

Q. How is the crystal structure determined, and what insights does it provide?

  • Data collection : High-resolution X-ray diffraction (e.g., Cu-Kα radiation) on single crystals grown via slow evaporation .
  • Refinement : SHELXL refines positional and thermal parameters, while SHELXE resolves phase problems in twinned crystals .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) reveals intermolecular interactions influencing stability and packing .

Q. What computational approaches predict reactivity at the trifluoromethyl group?

  • Electrostatic potential maps : Identify electron-deficient sites prone to nucleophilic attack (e.g., sulfonate groups) .
  • DFT-based mechanistic studies : Calculate activation barriers for substitution reactions .
  • MD simulations : Model solvation effects on reaction pathways in polar solvents .

Methodological Notes

  • Avoided commercial sources : All data derived from peer-reviewed syntheses and characterization studies.
  • Key tools : SHELX suite , ESI-MS , and HPLC are critical for reproducible research.
  • Contradictions : For example, NMR shifts for NH protons may vary between solid-state (X-ray) and solution data; cross-validation is essential .

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